Cas no 165949-85-9 (3-(1-aminoethyl)benzoic acid hydrochloride)
3-(1-aminoethyl)benzoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-aminoethyl)benzoic acid hydrochloride
- 3-(1-AMINOETHYL)BENZOIC ACID HCL
- JNHHIGNEAULTBO-UHFFFAOYSA-N
- SB34141
- 3-(1-Aminoethyl)benzoicacidhydrochloride
- Benzoic acid, 3-(1-aminoethyl)-, hydrochloride (1:1)
- DTXSID10695986
- F53645
- 3-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
- 3-(1-AMINO-ETHYL)-BENZOIC ACID HYDROCHLORIDE
- CS-0154115
- 3-(1-aminoethyl)benzoic acid;hydrochloride
- 165949-85-9
- AS-77637
- SCHEMBL506171
- DB-303678
-
- MDL: MFCD12913676
- Inchi: 1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H
- InChI Key: JNHHIGNEAULTBO-UHFFFAOYSA-N
- SMILES: Cl.OC(C1=CC=CC(=C1)C(C)N)=O
Computed Properties
- Exact Mass: 201.0556563g/mol
- Monoisotopic Mass: 201.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
3-(1-aminoethyl)benzoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096247-1g |
3-(1-Aminoethyl)benzoic acid hydrochloride |
165949-85-9 | 95% | 1g |
549.72 USD | 2021-06-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03024-5g |
3-(1-aminoethyl)benzoic Acid;hydrochloride |
165949-85-9 | 95% | 5g |
$1075 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HC715-200mg |
3-(1-aminoethyl)benzoic acid hydrochloride |
165949-85-9 | 98+% | 200mg |
1409.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HC715-50mg |
3-(1-aminoethyl)benzoic acid hydrochloride |
165949-85-9 | 98+% | 50mg |
565.0CNY | 2021-07-15 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0156S-1g |
3-(1-Amino-ethyl)-benzoic acid hydrochloride |
165949-85-9 | 96% | 1g |
5919.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0156S-5g |
3-(1-Amino-ethyl)-benzoic acid hydrochloride |
165949-85-9 | 96% | 5g |
21659CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0156S-500mg |
3-(1-Amino-ethyl)-benzoic acid hydrochloride |
165949-85-9 | 96% | 500mg |
3383.69CNY | 2021-05-07 | |
| Ambeed | A711930-100mg |
3-(1-Aminoethyl)benzoic acid hydrochloride |
165949-85-9 | 98% | 100mg |
$153.0 | 2024-04-23 | |
| Ambeed | A711930-250mg |
3-(1-Aminoethyl)benzoic acid hydrochloride |
165949-85-9 | 98% | 250mg |
$215.0 | 2024-04-23 | |
| Ambeed | A711930-1g |
3-(1-Aminoethyl)benzoic acid hydrochloride |
165949-85-9 | 98% | 1g |
$571.0 | 2024-04-23 |
3-(1-aminoethyl)benzoic acid hydrochloride Suppliers
3-(1-aminoethyl)benzoic acid hydrochloride Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-(1-aminoethyl)benzoic acid hydrochloride
Introduction to 3-(1-aminoethyl)benzoic acid hydrochloride (CAS No. 165949-85-9)
3-(1-aminoethyl)benzoic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 165949-85-9, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its hydrochloride salt form, has garnered attention due to its versatile applications in drug development and biochemical research. The molecular structure of 3-(1-aminoethyl)benzoic acid hydrochloride incorporates a benzoic acid core substituted with an aminoethyl group, which contributes to its unique chemical properties and biological activities.
The benzoic acid moiety is well-documented for its role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and antioxidant effects. The introduction of the aminoethyl group at the para position of the benzene ring enhances the compound's solubility and reactivity, making it a valuable intermediate in synthesizing more complex molecules. The hydrochloride salt form improves the stability and bioavailability of the compound, facilitating its use in both preclinical and clinical studies.
Recent advancements in medicinal chemistry have highlighted the potential of 3-(1-aminoethyl)benzoic acid hydrochloride in addressing various therapeutic challenges. For instance, studies have demonstrated its efficacy in modulating enzyme activity and inhibiting pathological pathways associated with chronic diseases. The compound's ability to interact with biological targets such as kinases and transcription factors makes it a promising candidate for developing novel therapeutic agents.
In the realm of drug discovery, 3-(1-aminoethyl)benzoic acid hydrochloride has been explored as a scaffold for designing molecules with enhanced pharmacokinetic profiles. Researchers have leveraged its structural features to develop derivatives with improved selectivity and reduced toxicity. The benzoic acid core provides a rigid framework that can be modified to optimize binding affinity to biological targets, while the aminoethyl group offers opportunities for further functionalization.
The hydrochloride salt form of 3-(1-aminoethyl)benzoic acid hydrochloride has also found applications in biochemical assays and high-throughput screening (HTS) platforms. Its well-defined solubility profile allows for easy integration into automated screening systems, enabling rapid identification of lead compounds for drug development. Additionally, the compound's stability under various storage conditions makes it a reliable reagent for long-term experiments.
One of the most intriguing aspects of 3-(1-aminoethyl)benzoic acid hydrochloride is its potential in immunomodulatory therapies. Emerging research suggests that this compound can influence immune cell function by interacting with specific receptors and signaling pathways. Such interactions may lead to novel treatments for autoimmune diseases and inflammatory conditions, where immune dysregulation plays a critical role.
The synthesis of 3-(1-aminoethyl)benzoic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly useful in achieving high enantiomeric purity.
From a regulatory perspective, 3-(1-aminoethyl)benzoic acid hydrochloride must comply with Good Manufacturing Practices (GMP) to ensure safety and efficacy in pharmaceutical applications. Regulatory agencies require thorough characterization of the compound, including spectroscopic data, thermal stability studies, and impurity profiling. These measures are essential for obtaining approval for clinical trials and eventual market release.
The future prospects of 3-(1-aminoethyl)benzoic acid hydrochloride are promising, with ongoing research exploring its potential in various therapeutic areas. Innovations in computational chemistry and artificial intelligence are accelerating the discovery process by predicting novel derivatives with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are further driving advancements in this field.
In conclusion, 3-(1-aminoethyl)benzoic acid hydrochloride (CAS No. 165949-85-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its versatile applications, make it a valuable tool for drug development and biomedical research. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand, offering new hope for treating complex diseases.
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